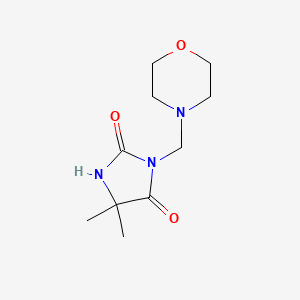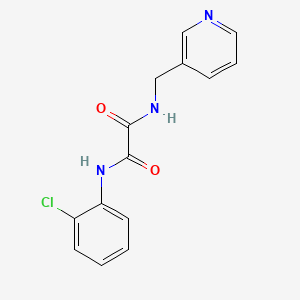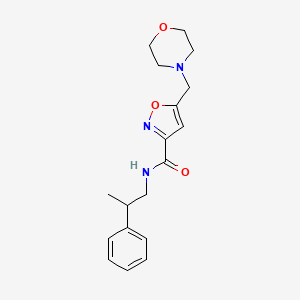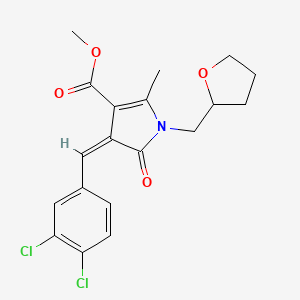
5,5-dimethyl-3-(4-morpholinylmethyl)-2,4-imidazolidinedione
描述
5,5-dimethyl-3-(4-morpholinylmethyl)-2,4-imidazolidinedione, also known as DMI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMI is a heterocyclic compound that contains two imidazolidine rings and a morpholine group.
作用机制
The mechanism of action of 5,5-dimethyl-3-(4-morpholinylmethyl)-2,4-imidazolidinedione is not fully understood, but it is believed to be related to its ability to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in the nervous system. By inhibiting these enzymes, this compound can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function, reduce inflammation, and increase antioxidant activity. In addition, this compound has been shown to have anti-tumor properties and can induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the main advantages of 5,5-dimethyl-3-(4-morpholinylmethyl)-2,4-imidazolidinedione for lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. In addition, this compound has been extensively studied, and its properties and effects are well-documented. However, one limitation of this compound is its potential toxicity, which can vary depending on the dosage and duration of exposure.
未来方向
There are several future directions for the study of 5,5-dimethyl-3-(4-morpholinylmethyl)-2,4-imidazolidinedione. One area of research is the development of new drugs based on the structure of this compound. Another area of research is the study of this compound's potential applications in the treatment of neurodegenerative diseases and cancer. In addition, further studies are needed to determine the optimal dosage and duration of exposure for this compound in lab experiments.
科学研究应用
5,5-dimethyl-3-(4-morpholinylmethyl)-2,4-imidazolidinedione has been studied for its potential applications in various scientific research fields, including neurology, oncology, and pharmacology. In neurology, this compound has been shown to have neuroprotective properties and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, this compound has been shown to have anti-tumor properties and can be used to treat cancer. In pharmacology, this compound has been used as a reference compound for the development of new drugs.
属性
IUPAC Name |
5,5-dimethyl-3-(morpholin-4-ylmethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3/c1-10(2)8(14)13(9(15)11-10)7-12-3-5-16-6-4-12/h3-7H2,1-2H3,(H,11,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPJQZVMOMVREY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CN2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40320870 | |
| Record name | STK384365 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40320870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951-13-3 | |
| Record name | NSC365749 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365749 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | STK384365 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40320870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-chlorophenyl)sulfonyl]-2,5-dimethyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3898735.png)


![3-(benzylthio)-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3898758.png)
![N-[2-(2-hydroxyethyl)phenyl]-3-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}benzamide](/img/structure/B3898762.png)
![N'-(2,6-dichlorobenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide](/img/structure/B3898763.png)

![3-[4-(benzyloxy)phenyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B3898790.png)
amino]methyl}-1-cyclopentylpyrrolidin-2-one](/img/structure/B3898793.png)

![1-allyl-N-[2-(3-methylpyridin-2-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3898805.png)
![3-({[5-(4-bromobenzoyl)-2-methylphenyl]sulfonyl}amino)benzoic acid](/img/structure/B3898815.png)
![2-[2-(3-bromophenyl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3898829.png)
